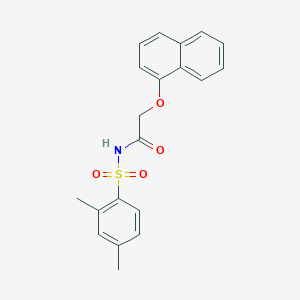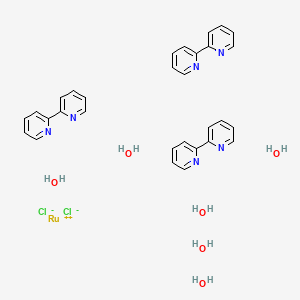![molecular formula C15H16ClFN4OS B1225554 1-(5-chloropyridin-2-yl)-3-[2-(4-ethoxy-3-fluoropyridin-2-yl)ethyl]thiourea](/img/structure/B1225554.png)
1-(5-chloropyridin-2-yl)-3-[2-(4-ethoxy-3-fluoropyridin-2-yl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-FLUORO-4-ETHOXY-PYRID-2-YL]ETHYL]-N’-[5-CHLORO-PYRIDYL]-THIOUREA typically involves the reaction of 3-fluoro-4-ethoxy-pyridine with ethylamine to form the intermediate compound, which is then reacted with 5-chloro-pyridine-2-thiourea under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[[3-FLUORO-4-ETHOXY-PYRID-2-YL]ETHYL]-N’-[5-CHLORO-PYRIDYL]-THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and substituted pyridine derivatives
Scientific Research Applications
N-[[3-FLUORO-4-ETHOXY-PYRID-2-YL]ETHYL]-N’-[5-CHLORO-PYRIDYL]-THIOUREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-[[3-FLUORO-4-ETHOXY-PYRID-2-YL]ETHYL]-N’-[5-CHLORO-PYRIDYL]-THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[[3-FLUORO-4-ETHOXY-PYRID-2-YL]ETHYL]-N’-[5-NITRILOMETHYL-PYRIDYL]-THIOUREA
- N-[[3-FLUORO-4-ETHOXY-PYRID-2-YL]ETHYL]-N’-[5-METHYL-PYRIDYL]-THIOUREA
Uniqueness
Compared to similar compounds, N-[[3-FLUORO-4-ETHOXY-PYRID-2-YL]ETHYL]-N’-[5-CHLORO-PYRIDYL]-THIOUREA is unique due to the presence of both fluorine and chlorine atoms in its structure. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other related compounds .
Properties
Molecular Formula |
C15H16ClFN4OS |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-[2-(4-ethoxy-3-fluoropyridin-2-yl)ethyl]thiourea |
InChI |
InChI=1S/C15H16ClFN4OS/c1-2-22-12-6-8-18-11(14(12)17)5-7-19-15(23)21-13-4-3-10(16)9-20-13/h3-4,6,8-9H,2,5,7H2,1H3,(H2,19,20,21,23) |
InChI Key |
VEBKSFPYWMOUBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NC=C1)CCNC(=S)NC2=NC=C(C=C2)Cl)F |
Synonyms |
PETT 2 PETT-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-bromoanilino)-sulfanylidenemethyl]-3-phenylpropanamide](/img/structure/B1225473.png)
![3-Phenyl-2-thiophen-2-yl-4,5-dihydroimidazo[1,2-a]quinolin-10-ium](/img/structure/B1225474.png)


![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1225481.png)

![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B1225486.png)
![N-[(3-chloro-4-fluoroanilino)-oxomethyl]-4-methyl-5-thiadiazolecarboxamide](/img/structure/B1225487.png)
![N'-[4-(1-adamantyl)-2-thiazolyl]-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B1225488.png)
![[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1225490.png)
![N-[[4-(4-nitrophenyl)-1-piperazinyl]-sulfanylidenemethyl]butanamide](/img/structure/B1225493.png)


